molecular formula C23H18F2N4O B2936425 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone CAS No. 1334370-19-2

(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone

Katalognummer: B2936425
CAS-Nummer: 1334370-19-2
Molekulargewicht: 404.421
InChI-Schlüssel: VMYZEOGLNFJBSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is a key research tool in oncology, particularly for the study of Acute Myeloid Leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most common driver mutations and are associated with poor prognosis. The primary research value of this inhibitor lies in its ability to selectively target and suppress the constitutive signaling of both wild-type and mutant FLT3, leading to the induction of apoptosis and cell cycle arrest in FLT3-dependent leukemia cell lines. Its mechanism involves competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby autophosphorylation and subsequent disruption of downstream pro-survival pathways such as STAT5, MAPK/ERK, and PI3K/Akt. Researchers utilize this compound to investigate the molecular mechanisms of leukemogenesis, to explore mechanisms of resistance to FLT3-targeted therapies, and to develop effective combination treatment strategies in preclinical models. Its high specificity makes it an invaluable probe for dissecting FLT3 signaling networks and for validating FLT3 as a therapeutic target in a variety of experimental settings, from in vitro cell culture studies to in vivo xenograft models of AML.

Eigenschaften

IUPAC Name

(3,4-difluorophenyl)-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O/c1-15-4-7-17(8-5-15)29-22(27-10-2-3-11-27)18-13-28(14-21(18)26-29)23(30)16-6-9-19(24)20(25)12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYZEOGLNFJBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=CC(=C(C=C4)F)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone represents a significant advancement in the field of medicinal chemistry, particularly due to its complex structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O3C_{26}H_{26}N_{4}O_{3}, with a molecular weight of approximately 442.5 g/mol. The structure features multiple heterocyclic rings including pyrrole and pyrazole moieties, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
  • Anti-inflammatory Effects : The presence of pyrrole and pyrazole rings often correlates with anti-inflammatory properties.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialEfficacy against specific microbial strains

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Modulation of Signaling Pathways : It is believed that this compound interacts with key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of related compounds. For instance:

  • Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against human cancer cell lines (MCF-7, HCT116). The results indicated that compounds with similar structural motifs had IC50 values ranging from 40 nM to 112 nM, suggesting potent anticancer properties .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, reporting significant reductions in pro-inflammatory cytokines in vitro .

Vergleich Mit ähnlichen Verbindungen

Thiophene-Functionalized Pyrazoles (Compounds 7a and 7b, )

  • Core Structure: Pyrazole with thiophene and cyano substituents.
  • Key Differences: Compound 7a includes a malononitrile-derived thiophene, enhancing electron-deficient character. Compound 7b features an ethyl cyanoacetate group, increasing polarity compared to the target compound .
  • Physicochemical Properties: Higher solubility in polar solvents due to cyano and ester groups. Lower logP values than the target compound, which is more lipophilic due to fluorinated and aryl substituents.

Antimicrobial Pyrazole Derivatives ()

  • Core Structure : Bis-pyrazole hybrids with α,β-unsaturated ketones.
  • Antimicrobial activity is attributed to thioamide and carboxamide groups, absent in the target compound .

Pyrrolo-Pyridine/Pyrimidine Analogues ()

  • Core Structure : Pyrazolo[3,4-c]pyrimidine (Example 64) and pyrrolo[2,3-b]pyridine.
  • Higher molecular weight (536.4 g/mol) compared to the target compound (exact mass unconfirmed) .

Agrochemical Pyrazoles ()

  • Core Structure : Pyrazole with sulfinyl and trifluoromethyl groups (e.g., fipronil).
  • Key Differences :
    • Fipronil’s sulfinyl group enhances pesticidal activity via GABA receptor antagonism, a mechanism unlikely in the target compound.
    • The target’s difluorophenyl group may confer similar metabolic stability to fipronil’s trifluoromethyl substituents .

Quantitative Structure-Activity Relationship (QSAR) Insights ()

  • Structural Similarity : Fluorinated aryl groups and heterocyclic cores correlate with increased lipophilicity and target selectivity.
  • Predicted Hazards :
    • Fluorine atoms may reduce metabolic degradation, increasing environmental persistence (similar to fipronil ).
    • Pyrrole/pyrazole hybrids often exhibit moderate toxicity profiles, necessitating in vivo validation .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents logP (Predicted) Biological Activity Reference
Target Compound Pyrrolo[3,4-c]pyrazole p-Tolyl, 3,4-difluorophenyl, 1H-pyrrole ~4.2 Unknown (assumed kinase/antimicrobial) N/A
7a () Pyrazole-thiophene Malononitrile, cyano ~2.8 Not reported
Fipronil () Pyrazole Trifluoromethyl, sulfinyl ~4.0 Pesticide (GABA antagonist)
Example 64 () Pyrazolo[3,4-c]pyrimidine Fluorophenyl, chromenone ~3.5 Kinase inhibition (assumed)
Compound 9a () Bis-pyrazole Furyl, thioamide ~3.0 Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolo[3,4-c]pyrazole core in this compound?

  • Methodology : The pyrrolo[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of β-keto esters with hydrazines. For example, details a reflux-based protocol using phenyl hydrazine and β-diketones in ethanol/acetic acid (7:3 v/v) under nitrogen, yielding 45% after silica gel purification .
  • Optimization : Adjust substituent introduction via sequential alkylation/arylation (e.g., Suzuki-Miyaura coupling for aryl groups) as seen in , which employs Pd(PPh₃)₄ catalysts and boronic acids in degassed DMF/H₂O .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s regiochemistry and functional groups?

  • NMR : Analyze pyrrole/pyrazole proton coupling patterns (e.g., J = 2–3 Hz for adjacent protons) and aromatic splitting to distinguish substituent positions. reports ¹H NMR δ 7.2–8.1 ppm for aryl protons and δ 4.5–5.5 ppm for pyrrolidine protons .
  • IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH/OH bands (if present) at 3200–3500 cm⁻¹ .
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methanone group .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

  • Protocol : Recrystallize from ethanol or methanol at 4°C, as demonstrated in , which produced crystals suitable for X-ray analysis (R-factor = 0.049) . Slow evaporation under inert atmospheres minimizes oxidation of sensitive substituents (e.g., 3,4-difluorophenyl groups).

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-difluorophenyl and p-tolyl groups influence conformational dynamics?

  • Structural Analysis : X-ray data () shows dihedral angles between aromatic rings (e.g., 16.8–51.7°), indicating steric hindrance from ortho-fluorine atoms. Computational modeling (DFT/B3LYP) can quantify torsional energy barriers .
  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the methanone carbonyl, altering reactivity in nucleophilic additions .

Q. What experimental designs are optimal for evaluating biological activity (e.g., enzyme inhibition)?

  • In vitro Assays : Use fluorescence-based kinase inhibition assays (IC₅₀ determination) with ATP concentrations adjusted to mimic physiological conditions. suggests testing against cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate target engagement via thermal shift assays .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Refinement :

  • Solubility Testing : Use standardized shake-flask methods (pH 7.4 PBS, 25°C) with HPLC quantification.
  • Data Reconciliation : Account for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD, as solubility variations up to 10-fold are common .

Q. What strategies mitigate decomposition during long-term stability studies?

  • Storage Conditions : Lyophilize the compound and store under argon at −80°C. recommends desiccants (e.g., silica gel) to prevent hydrolysis of the methanone group .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., fluorophenyl carboxylic acids) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings: How to troubleshoot?

  • Variables to Assess :

  • Catalyst batch purity (Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands).
  • Solvent degassing efficacy (O₂ inhibition in DMF vs. THF).
  • Boronic acid pre-activation (e.g., pinacol ester hydrolysis).
    • Resolution : Replicate conditions from using Pd(PPh₃)₄ (10 mol%) and triethylamine (1.2 eq.) in degassed DMF/H₂O (3:1) at 80°C .

Methodological Tables

Key Reaction Parameters ()
Catalyst: Pd(PPh₃)₄ (10 mol%)
Solvent: DMF/H₂O (3:1), degassed
Temperature: 80°C, 24 hr
Yield Range: 45–72%
Purification: Column chromatography (EtOAc/hexane)
X-ray Crystallography Data ()
Space Group: P2₁/c
Dihedral Angles: 16.8° (p-tolyl vs. pyrazole)
Hydrogen Bonds: O–H···N (2.78 Å)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.